REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([O:8][C:9]([C:11]1[CH:20]=[C:19]2[C:14]([CH:15]=[CH:16][CH:17]=[N+:18]2[O-])=[CH:13][CH:12]=1)=[O:10])[CH3:7].O.[OH-].[K+]>ClCCl>[Cl:3][C:17]1[CH:16]=[CH:15][C:14]2[C:19](=[CH:20][C:11]([C:9]([O:8][CH2:6][CH3:7])=[O:10])=[CH:12][CH:13]=2)[N:18]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.94 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
7-(ethoxycarbonyl)quinoline 1-oxide
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C2C=CC=[N+](C2=C1)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to room temperature
|
Type
|
STIRRING
|
Details
|
to stir for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (3×)
|
Type
|
WASH
|
Details
|
The extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (0-20% ethyl acetate/heptanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC(=CC=C2C=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 254 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |